molecular formula C10H9BrN2O B1334627 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone CAS No. 56653-43-1

2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Cat. No.: B1334627
CAS No.: 56653-43-1
M. Wt: 253.09 g/mol
InChI Key: KHFRWYRANOMZCP-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone typically involves the bromination of 1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted benzimidazole derivatives
  • Oxo derivatives
  • Alcohol derivatives

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine atom and the benzimidazole moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone
  • 2-Fluoro-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone
  • 2-Iodo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Comparison: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-bromo-1-(1-methylbenzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)12-10(13)9(14)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFRWYRANOMZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383548
Record name 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56653-43-1
Record name 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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